Phosphinoselenoic chloride, dimethyl-
Description
Overview of Phosphorus-Containing Functional Groups
Phosphorus, a pnictogen, is renowned for its ability to exist in multiple oxidation states and to form a wide variety of bonding arrangements. This versatility leads to a rich diversity of phosphorus-containing functional groups. In organophosphorus chemistry, the phosphorus atom is covalently bonded to at least one carbon atom. Some of the most common functional groups include phosphines (R₃P), phosphine (B1218219) oxides (R₃P=O), phosphonium (B103445) salts ([R₄P]⁺), phosphonates (RP(=O)(OR')₂), and phosphinates (R₂P(=O)(OR')). The nature of the substituents (R groups) and the coordination number of the phosphorus atom significantly influence the chemical and physical properties of these compounds. The introduction of a chalcogen, such as selenium, in place of oxygen in these functional groups, further expands the structural and reactive possibilities, leading to the formation of organophosphorus-selenium compounds.
Introduction to Organoselenium Chemistry and Selenium-Halogen Bonding
Organoselenium chemistry explores compounds containing a carbon-selenium bond. Selenium, a member of the chalcogen group, shares similarities with sulfur but also exhibits distinct properties. It can form a variety of functional groups, including selenols (RSeH), selenides (R-Se-R'), diselenides (R-Se-Se-R), and selenoxides (R₂Se=O). A key aspect of selenium chemistry relevant to the subject of this article is its ability to form stable bonds with halogens. Selenenyl halides (RSeX) and selenium tetrahalides (SeX₄) are important reagents in organic synthesis. The selenium-halogen bond is polarizable and reactive, making these compounds valuable as sources of electrophilic selenium or as precursors to other organoselenium derivatives. The nature of the halogen and the organic moiety attached to selenium dictates the reactivity of the Se-X bond.
Significance of Phosphorus-Selenium-Halogen Systems in Synthetic Chemistry
The combination of phosphorus, selenium, and a halogen within a single molecule creates a trifunctional system with significant potential in synthetic chemistry. The phosphorus center can act as a nucleophile or an electrophile, the selenium atom introduces unique redox properties, and the halogen serves as a good leaving group in nucleophilic substitution reactions. This unique combination of functionalities allows for a wide range of chemical transformations. Compounds containing a P-Se-X or P(=Se)-X moiety can be utilized as precursors for the synthesis of more complex organophosphorus-selenium ligands, which are of interest in coordination chemistry and catalysis. They can also serve as reagents for the introduction of the phosphinoselenoyl group [(R₂P(Se))] into other molecules. The reactivity of these systems is often tunable by varying the substituents on the phosphorus atom and the nature of the halogen.
Historical Context and Early Developments in Phosphinoselenoic Acid Chemistry
Properties
CAS No. |
61509-77-1 |
|---|---|
Molecular Formula |
C2H6ClPSe |
Molecular Weight |
175.47 g/mol |
IUPAC Name |
chloro-dimethyl-selanylidene-λ5-phosphane |
InChI |
InChI=1S/C2H6ClPSe/c1-4(2,3)5/h1-2H3 |
InChI Key |
MCIOUKVDROXTNY-UHFFFAOYSA-N |
Canonical SMILES |
CP(=[Se])(C)Cl |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Dimethylphosphinoselenoic Chloride
Approaches Involving Elemental Selenium Addition to Trivalent Phosphorus Precursors
A primary and straightforward route to phosphinoselenoic chlorides involves the direct oxidation of trivalent phosphorus compounds using elemental selenium. This approach leverages the nucleophilicity of the phosphorus(III) center and the electrophilic nature of selenium.
Reaction of Dimethylchlorophosphine with Elemental Selenium
The most direct synthesis of dimethylphosphinoselenoic chloride is achieved through the addition of elemental selenium to its trivalent precursor, dimethylchlorophosphine. This reaction is generally efficient and proceeds readily, capitalizing on the established reactivity of trivalent chlorophosphines towards elemental chalcogens. benthamdirect.com The phosphorus atom in dimethylchlorophosphine acts as a nucleophile, attacking the selenium, which results in an oxidative addition to form the desired pentavalent phosphorus compound. The reaction is typically exothermic and requires careful control of conditions to ensure high yield and purity.
One-Pot Synthetic Routes to P-Chiral Phosphinoselenoic Chlorides
Building upon the principle of selenium addition, efficient one-pot procedures have been developed for the synthesis of P-chiral phosphinoselenoic chlorides. These methods obviate the need to isolate potentially unstable trivalent phosphorus intermediates. A common strategy involves the sequential reaction of a dichlorophosphine, such as dichlorophenylphosphine (B166023), or even phosphorus trichloride (B1173362) with different Grignard reagents, followed by the introduction of elemental selenium. benthamdirect.comnih.gov
For instance, P-chiral alkyl or aryl phenylphosphinoselenoic chlorides can be prepared by reacting dichlorophenylphosphine (PhPCl₂) with a Grignard reagent (RMgX), followed by the addition of elemental selenium. nih.gov Similarly, P-chiral dialkyl chlorides are accessible by treating phosphorus trichloride (PCl₃) with two distinct Grignard reagents and then selenium. nih.gov These one-pot syntheses provide a highly effective pathway to chiral phosphinoselenoic chlorides, which are valuable precursors for asymmetric synthesis. benthamdirect.com
Synthesis through Halogenation Reactions at Selenium Centers
An alternative synthetic strategy involves the formation of the phosphorus-chlorine bond through a halogenation reaction. While direct halogenation at a selenium center in a pre-formed phosphine (B1218219) selenide (B1212193) is less common for this specific class of compounds, analogous reactions in organophosphorus chemistry suggest its feasibility. For example, a related method involves reacting a 0,0'-dialkyl 0''-trimethylsilyl selenophosphate with sulphuryl dichloride, which leads to the formation of a P-Cl bond and demonstrates the use of a chlorinating agent in the presence of a P=Se moiety. This type of transformation highlights the possibility of constructing the target molecule by forming the P-Cl bond as a key step, rather than the P=Se bond.
Stereocontrolled Synthesis Strategies for Chiral Analogs
Achieving stereocontrol at the phosphorus center is a significant challenge and a key goal in the synthesis of chiral organophosphorus compounds. For phosphinoselenoic chlorides, a notable strategy has been developed that allows for the synthesis of enantiomerically pure P-chiral analogs with a predictable stereochemical outcome. nih.gov
This method involves the reaction of diastereomerically pure phosphinoselenoic acid salts with a halogenating agent, specifically oxalyl chloride. nih.gov Crucially, this reaction proceeds with a complete inversion of configuration at the phosphorus stereocenter. nih.gov This stereospecificity provides a powerful tool for accessing enantiomerically pure phosphinoselenoic chlorides from resolved precursors, enabling their use in subsequent enantioselective transformations. nih.gov
Mechanistic Studies of Reaction Pathways in Synthesis
The mechanisms underpinning the synthesis of phosphinoselenoic chlorides vary with the chosen methodology.
Elemental Selenium Addition: The reaction of a trivalent chlorophosphine with elemental selenium is best described as an oxidative addition. The lone pair of electrons on the phosphorus atom initiates a nucleophilic attack on the selenium, leading to the formation of the P=Se double bond and the oxidation of phosphorus from a +3 to a +5 state.
One-Pot Grignard Routes: In the one-pot synthesis of P-chiral analogs, the mechanism involves a sequence of nucleophilic substitutions at the phosphorus center. The Grignard reagents (RMgX) displace chloride ions from the phosphorus halide precursor (e.g., PCl₃ or PhPCl₂) to form new P-C bonds. After the desired alkyl or aryl groups are attached to the phosphorus, the resulting trivalent phosphine is oxidized in situ by elemental selenium.
Stereocontrolled Halogenation: The reaction of a phosphinoselenoic acid salt with oxalyl chloride that proceeds with inversion of configuration strongly suggests a mechanism analogous to an Sₙ2 reaction at the phosphorus center. nih.gov The incoming chloride, delivered from the oxalyl chloride, attacks the phosphorus atom from the side opposite to the leaving group, resulting in the observed Walden-type inversion of the stereocenter.
Solvent Effects and Reaction Conditions Optimization in Synthesis
The optimization of reaction conditions, particularly the choice of solvent, is critical for the successful synthesis of phosphinoselenoic chlorides.
Solvent Choice: For synthetic routes employing Grignard reagents, the choice of solvent is paramount. Anhydrous ethereal solvents, such as tetrahydrofuran (B95107) (THF) or diethyl ether, are essential to ensure the stability and reactivity of the organometallic reagents. arkat-usa.orgchemicalbook.com The solvent must be able to solvate the magnesium species effectively while being inert to the highly reactive reagents.
Temperature Control: Many of the reactions involved are highly exothermic, including the addition of selenium to phosphines and the reaction of Grignard reagents. chemicalbook.com Therefore, careful temperature control, often involving cooling with ice-salt baths, is necessary to prevent side reactions, decomposition of products, and to ensure the selectivity of the transformation. chemicalbook.com
Inert Atmosphere: Reactions involving trivalent phosphorus compounds or organometallic reagents are sensitive to air and moisture. Consequently, these syntheses are typically conducted under an inert atmosphere of nitrogen or argon to prevent the oxidation of starting materials and intermediates, which would otherwise lead to lower yields and the formation of undesired byproducts like phosphine oxides. arkat-usa.org
Synthetic Methodologies Overview
| Methodology | Precursors | Key Reagents | Key Characteristics |
|---|---|---|---|
| Direct Selenium Addition | Dimethylchlorophosphine | Elemental Selenium | Straightforward, efficient oxidative addition. benthamdirect.com |
| One-Pot Grignard Route | PCl₃ or PhPCl₂ | Grignard Reagents, Elemental Selenium | Efficient for generating P-chiral analogs without isolating intermediates. nih.gov |
| Stereocontrolled Halogenation | Diastereomerically pure phosphinoselenoic acid salts | Oxalyl Chloride | Proceeds with complete inversion of configuration at the phosphorus center. nih.gov |
Chemical Reactivity and Reaction Mechanisms of Dimethylphosphinoselenoic Chloride
Nucleophilic Substitution Reactions at the Phosphorus Center
The most characteristic reaction of dimethylphosphinoselenoic chloride is nucleophilic substitution at the phosphorus atom. The P-Cl bond is the most labile site for nucleophilic attack, leading to the displacement of the chloride ion, which is a good leaving group. These reactions provide a direct pathway to introduce a range of functional groups onto the phosphorus center, forming new P-N, P-O, and P-C bonds. The general mechanism follows a bimolecular nucleophilic substitution (Sₙ2) pathway at the phosphorus center.
Amines, acting as nitrogen-centered nucleophiles, react readily with dimethylphosphinoselenoic chloride to yield dimethylphosphinoselenoic amides. In this reaction, the lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic phosphorus atom. This is followed by the elimination of a chloride ion, typically facilitated by a second equivalent of the amine or an auxiliary base to neutralize the hydrogen chloride byproduct. The use of optically active amines in these reactions can lead to the formation of optically active phosphinoselenoic amides, which have applications in asymmetric synthesis. researchgate.net
General Reaction: (CH₃)₂P(Se)Cl + 2 R₂NH → (CH₃)₂P(Se)NR₂ + R₂NH₂⁺Cl⁻
The table below summarizes representative amination reactions.
| Amine Nucleophile | Product |
| Ammonia (NH₃) | (CH₃)₂P(Se)NH₂ |
| Diethylamine ((C₂H₅)₂NH) | (CH₃)₂P(Se)N(C₂H₅)₂ |
| Aniline (C₆H₅NH₂) | (CH₃)₂P(Se)NH(C₆H₅) |
Oxygen-centered nucleophiles, such as water, alcohols, and alkoxides, react with dimethylphosphinoselenoic chloride to form products with a new phosphorus-oxygen bond.
Hydrolysis: Reaction with water leads to the hydrolysis of the P-Cl bond, forming dimethylphosphinoselenoic acid and hydrochloric acid. The reaction is typically vigorous. libretexts.org (CH₃)₂P(Se)Cl + H₂O → (CH₃)₂P(Se)OH + HCl
Alcoholysis: Alcohols react in a similar fashion to yield phosphinoselenoic esters. The reaction mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the phosphorus center. youtube.comlibretexts.org This conversion is analogous to the reaction of alcohols with other phosphorus halides like phosphorus trichloride (B1173362). libretexts.org (CH₃)₂P(Se)Cl + ROH → (CH₃)₂P(Se)OR + HCl
The table below illustrates reactions with various oxygen-centered nucleophiles.
| Oxygen Nucleophile | Product | Product Class |
| Water (H₂O) | (CH₃)₂P(Se)OH | Dimethylphosphinoselenoic acid |
| Methanol (CH₃OH) | (CH₃)₂P(Se)OCH₃ | Methyl dimethylphosphinoselenoate |
| Sodium Ethoxide (NaOCH₂CH₃) | (CH₃)₂P(Se)OCH₂CH₃ | Ethyl dimethylphosphinoselenoate |
Carbon-centered nucleophiles, particularly organometallic reagents like Grignard reagents (RMgX) and organolithium compounds (RLi), are powerful tools for forming stable phosphorus-carbon bonds. libretexts.orglibretexts.org These reagents react with dimethylphosphinoselenoic chloride to displace the chloride and form tertiary phosphine (B1218219) selenoxides. masterorganicchemistry.comyoutube.com
The reaction proceeds via the attack of the highly nucleophilic carbanionic carbon of the organometallic reagent on the electrophilic phosphorus atom. libretexts.orgwikipedia.org The selectivity of these reactions can sometimes be complex, with the possibility of attack at the selenium atom depending on the nature of the carbon nucleophile and the reaction conditions. researchgate.net
General Reaction with Grignard Reagent: (CH₃)₂P(Se)Cl + R-MgBr → (CH₃)₂P(Se)R + MgBrCl
The table below shows examples of reactions with carbon-centered nucleophiles.
| Carbon Nucleophile | Product | Product Class |
| Methylmagnesium bromide (CH₃MgBr) | (CH₃)₃P=Se | Trimethylphosphine selenoxide |
| Phenyllithium (C₆H₅Li) | (CH₃)₂P(Se)C₆H₅ | Dimethyl(phenyl)phosphine selenoxide |
Electrophilic Behavior and Lewis Acidity
The phosphorus atom in dimethylphosphinoselenoic chloride is electron-deficient and can function as a Lewis acid, accepting electron pairs from Lewis bases. This acidity arises from the polarization of the bonds to the electronegative chlorine and selenium atoms, which withdraws electron density from the phosphorus center. stackexchange.com The Lewis acidity of phosphorus halides is a well-established phenomenon; for instance, phosphorus pentafluoride (PF₅) is known to be a mild Lewis acid. wikipedia.orgck12.org
The Lewis acidic character of (CH₃)₂P(Se)Cl allows it to form adducts with various Lewis bases. The strength of this acidity is influenced by the substituents on the phosphorus atom. While generally considered a weaker Lewis acid than corresponding phosphorus(V) halides like PCl₅, its ability to coordinate to Lewis bases can influence its reactivity in certain contexts. rsc.org
Reactivity of the P-Se Bond
While nucleophilic substitution at the phosphorus center is the dominant reaction pathway, the phosphorus-selenium double bond can also participate in chemical transformations, although such reactions are less common.
An insertion reaction involves a chemical entity interposing itself into an existing bond. wikipedia.org In the case of dimethylphosphinoselenoic chloride, this would involve the insertion of a molecule or fragment into the P=Se or P-Se single bond framework. While insertion of selenium into P-P bonds is a known reaction, the insertion of other molecules into the P-Se bond is a potential but less explored area of its reactivity. researchgate.netresearchgate.net
Theoretically, small unsaturated molecules, carbenes, or nitrenes could insert into the P-Se bond, leading to an expansion of the coordination around the phosphorus atom and the formation of novel heterocyclic systems or functionalized organophosphorus compounds. Such reactions would likely require specific catalysts or conditions to proceed and are not a general feature of the compound's reactivity compared to the facile P-Cl bond cleavage. umb.edu
Cleavage and Rearrangement Pathways
The reactivity of phosphinoselenoic chlorides, including the dimethyl- derivative, is characterized by the presence of a phosphorus-selenium double bond and a phosphorus-chlorine single bond. The phosphorus atom acts as an electrophilic center, making it susceptible to attack by nucleophiles. The cleavage of the P-Cl bond is a primary reaction pathway in the presence of nucleophiles.
Research into the broader class of phosphinoselenoic chlorides indicates that their reaction with carbon nucleophiles can proceed at two different sites: the phosphorus atom or the selenium atom. benthamdirect.com The preferred site of attack and the resulting cleavage pathway are dependent on the nature of the carbon nucleophile and the substituents attached to the phosphorus atom. benthamdirect.com For dimethylphosphinoselenoic chloride, this suggests that reactions with nucleophiles could lead to either the displacement of the chloride ion from the phosphorus center, resulting in a substitution product, or an interaction with the selenium atom, which might lead to more complex reaction pathways.
While the general reactivity profile is established for the class of phosphinoselenoic chlorides, detailed mechanistic studies and specific rearrangement pathways for dimethylphosphinoselenoic chloride are not extensively documented in publicly available literature. Rearrangement reactions in organophosphorus chemistry can be complex, often involving the migration of groups to or from the phosphorus center. However, without specific experimental data for dimethylphosphinoselenoic chloride, any discussion of specific rearrangement pathways would be speculative.
Comparative Reactivity with Analogous P-S and P-O Halides
Generally, the electrophilicity of the phosphorus center in these compounds follows the trend P=O > P=S > P=Se. This is due to the decreasing electronegativity from oxygen to selenium, which leads to a less polarized P=X bond and a consequently less electrophilic phosphorus atom. This trend affects their reactivity towards nucleophiles.
One notable difference in their properties is their stability towards hydrolysis. Studies on P-chiral phosphinoselenoic chlorides have shown that they are stable in the presence of air and moisture. acs.org In contrast, their P=O counterparts, phosphinic chlorides, are known to be more susceptible to hydrolysis. acs.org This suggests a lower reactivity of the P-Se chloride with water compared to the P-O chloride.
| Property | Dimethylphosphinic Chloride (P=O) | Dimethylphosphinothioic Chloride (P=S) | Dimethylphosphinoselenoic Chloride (P=Se) |
| Electrophilicity of Phosphorus | Highest | Intermediate | Lowest |
| Reactivity with Nucleophiles | High | Intermediate | Lower |
| Stability to Hydrolysis | Prone to hydrolysis acs.org | More stable than P=O analog | Air and moisture stable acs.org |
Exploration of Asymmetric Transformation Capabilities
The potential for dimethylphosphinoselenoic chloride to be used in asymmetric transformations is primarily linked to the synthesis of P-chiral derivatives. The phosphorus atom in phosphinoselenoic chlorides is a stereogenic center when substituted with different groups. The synthesis of optically active, P-chiral phosphinoselenoic chlorides has been successfully achieved. benthamdirect.comoup.comnih.gov
These chiral phosphinoselenoic chlorides serve as valuable precursors for the synthesis of other optically active organophosphorus compounds. For instance, they can be reacted with optically active amines to produce optically active phosphinoselenoic amides. benthamdirect.comoup.com These resulting amides have found applications as chiral ligands in asymmetric synthesis. benthamdirect.com
The stereochemical outcome of reactions involving these P-chiral centers is of significant interest. It has been reported that the reaction of diastereomerically pure phosphinoselenoic acid salts with oxalyl chloride proceeds with an inversion of configuration at the phosphorus center to yield enantiomerically pure P-chiral phosphinoselenoic chlorides. nih.gov This control over the stereochemistry at the phosphorus atom is crucial for their application in asymmetric catalysis.
While the synthesis and application of P-chiral phosphinoselenoic chlorides, in general, have been demonstrated, specific studies detailing the use of dimethylphosphinoselenoic chloride in asymmetric transformations are not prominent in the available literature. However, the established methodologies for creating P-chiral phosphinoselenoic compounds suggest that dimethylphosphinoselenoic chloride could, in principle, be a building block for chiral ligands or catalysts, provided suitable synthetic routes to introduce chirality are employed.
Advanced Spectroscopic Characterization Techniques for Dimethylphosphinoselenoic Chloride
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for probing the local chemical environment of atomic nuclei. For dimethylphosphinoselenoic chloride, the presence of magnetically active nuclei such as ³¹P, ⁷⁷Se, ¹H, and ¹³C allows for a comprehensive analysis of its molecular structure.
³¹P NMR: Chemical Shifts and Coupling Constants
The ³¹P NMR spectrum of dimethylphosphinoselenoic chloride provides direct information about the electronic environment of the phosphorus atom. The chemical shift (δ) is highly sensitive to the nature of the substituents attached to the phosphorus. In dialkylphosphinoselenoic chlorides, the ³¹P nucleus is significantly deshielded. For dimethylphosphinoselenoic chloride, the ³¹P chemical shift is observed at approximately 100.5 ppm. researchgate.net This downfield shift is characteristic of pentavalent phosphorus compounds containing an electronegative chlorine atom and a selenium atom.
A key feature of the ³¹P NMR spectrum is the presence of satellite peaks arising from the coupling between the phosphorus nucleus and the magnetically active ⁷⁷Se isotope (natural abundance 7.6%). This coupling gives rise to a one-bond coupling constant, ¹J(P,Se), which is a direct measure of the interaction between the phosphorus and selenium nuclei. For dimethylphosphinoselenoic chloride, the ¹J(P,Se) coupling constant is approximately 841 Hz. researchgate.net The magnitude of this coupling constant is indicative of the significant s-character in the phosphorus-selenium double bond.
| Parameter | Value |
| ³¹P Chemical Shift (δ) | ~100.5 ppm |
| ¹J(P,Se) Coupling Constant | ~841 Hz |
⁷⁷Se NMR: Chemical Shifts and Phosphorus-Selenium Coupling
The ⁷⁷Se NMR spectrum offers complementary information regarding the selenium atom's environment. The chemical shift of the ⁷⁷Se nucleus in organoselenophosphorus compounds spans a wide range, making it a sensitive probe for structural variations. For dimethylphosphinoselenoic chloride, the ⁷⁷Se chemical shift is observed around -25.5 ppm (relative to diphenyl diselenide). researchgate.net
The most prominent feature in the ⁷⁷Se NMR spectrum of this compound is the large coupling to the ³¹P nucleus. The spectrum appears as a doublet, with the splitting equal to the ¹J(P,Se) coupling constant of approximately 841 Hz. researchgate.net This large coupling confirms the direct bond between the phosphorus and selenium atoms.
| Parameter | Value |
| ⁷⁷Se Chemical Shift (δ) | ~-25.5 ppm |
| ¹J(Se,P) Coupling Constant | ~841 Hz |
¹H and ¹³C NMR: Analysis of Methyl Group Environments
The ¹H and ¹³C NMR spectra provide information about the organic framework of the molecule, specifically the dimethyl groups attached to the phosphorus atom.
In the ¹H NMR spectrum, the protons of the two methyl groups are chemically equivalent and appear as a single resonance. However, due to coupling with the ³¹P nucleus, this signal is split into a doublet. The two-bond coupling constant, ²J(P,H), provides information about the geometry around the phosphorus atom.
Similarly, the ¹³C NMR spectrum shows a single resonance for the two equivalent methyl carbons. This signal is also split into a doublet due to one-bond coupling with the ³¹P nucleus, ¹J(P,C). The magnitude of this coupling constant is influenced by the hybridization of the carbon and phosphorus orbitals.
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, probes the vibrational modes of a molecule. These methods are particularly useful for identifying characteristic functional groups and providing a "fingerprint" of the molecule. The vibrational spectrum of dimethylphosphinoselenoic chloride is analogous to its sulfur counterpart, dimethylphosphinothioic chloride, with expected shifts in vibrational frequencies due to the heavier selenium atom. acs.orgacs.org
Fourier Transform Infrared (FTIR) Spectroscopy: P-Se, P-Cl, and C-H Vibrational Modes
The FTIR spectrum of dimethylphosphinoselenoic chloride displays characteristic absorption bands corresponding to the various vibrational modes within the molecule.
P=Se Stretching Vibration: The most characteristic vibration is the P=Se stretch. Based on comparisons with related compounds, this band is expected to appear in the region of 500-600 cm⁻¹. For the analogous dimethylphosphinothioic chloride, the P=S stretch is observed around 608 cm⁻¹. acs.org Due to the greater mass of selenium compared to sulfur, the P=Se stretching frequency will be lower.
P-Cl Stretching Vibration: The P-Cl stretching mode is typically observed in the range of 400-500 cm⁻¹. In dimethylphosphinothioic chloride, this band is found at 455 cm⁻¹. acs.org A similar frequency is expected for the seleno-analogue.
C-H Vibrational Modes: The C-H stretching vibrations of the methyl groups are expected in the typical region of 2850-3000 cm⁻¹. The C-H bending and rocking modes will appear at lower frequencies, generally in the 1300-1450 cm⁻¹ and 800-1000 cm⁻¹ regions, respectively.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| P=Se Stretch | 500 - 600 |
| P-Cl Stretch | 400 - 500 |
| C-H Stretch | 2850 - 3000 |
| C-H Bend | 1300 - 1450 |
| C-H Rock | 800 - 1000 |
Raman Spectroscopy: Detailed Vibrational Fingerprint Analysis
Raman spectroscopy provides complementary information to FTIR, particularly for symmetric vibrations and bonds involving heavier atoms. The Raman spectrum of dimethylphosphinoselenoic chloride would serve as a detailed vibrational fingerprint.
P=Se and P-Cl Stretching: The P=Se and P-Cl stretching vibrations are also observable in the Raman spectrum and are expected to appear at similar frequencies as in the FTIR spectrum. The P=S stretch in the thio-analogue is a strong Raman band. acs.org
PC₂ Stretching Modes: The symmetric and antisymmetric stretching vibrations of the P-C₂ framework are expected in the 650-800 cm⁻¹ region.
Deformation and Torsional Modes: Lower frequency vibrations, including the PC₂ deformation and methyl group torsional modes, would be observed in the far-infrared and low-frequency Raman regions.
A comprehensive analysis of both FTIR and Raman spectra allows for a complete assignment of the fundamental vibrational modes of dimethylphosphinoselenoic chloride, providing a detailed picture of its molecular dynamics.
Mass Spectrometry (MS)
Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of novel compounds. For dimethylphosphinoselenoic chloride, both high-resolution mass spectrometry and fragmentation pattern analysis offer critical data.
High-resolution mass spectrometry provides the exact mass of the molecular ion, which allows for the determination of the elemental composition of dimethylphosphinoselenoic chloride with high accuracy. The precise mass measurement can distinguish between compounds with the same nominal mass but different elemental formulas, thus confirming the identity of the synthesized compound. The theoretical exact mass of dimethylphosphinoselenoic chloride, C2H6ClPSe, can be calculated based on the most abundant isotopes of its constituent elements.
Table 1: Isotopes Used for Exact Mass Calculation of Dimethylphosphinoselenoic Chloride
| Element | Isotope | Exact Mass (Da) |
| Carbon | 12C | 12.00000 |
| Hydrogen | 1H | 1.00783 |
| Chlorine | 35Cl | 34.96885 |
| Phosphorus | 31P | 30.97376 |
| Selenium | 80Se | 79.91652 |
Based on these values, the theoretical monoisotopic mass of the molecular ion [M]+ can be determined. Experimental HRMS analysis is expected to yield a mass that is very close to this calculated value, typically within a few parts per million (ppm), confirming the elemental composition.
The molecular ion peak, [C2H6ClPSe]+, would be observed, and its isotopic pattern would be characteristic of a compound containing one chlorine and one selenium atom. Key fragmentation pathways would likely involve the cleavage of the P-C, P-Cl, and P-Se bonds.
Table 2: Predicted Key Fragments in the Mass Spectrum of Dimethylphosphinoselenoic Chloride
| Fragment Ion | Proposed Structure | Key Fission |
| [CH3PClSe]+ | Loss of a methyl radical | P-C cleavage |
| [C2H6PSe]+ | Loss of a chlorine radical | P-Cl cleavage |
| [C2H6PCl]+ | Loss of a selenium radical | P-Se cleavage |
| [PClSe]+ | Loss of both methyl groups | P-C cleavages |
| [CH3]+ | Methyl cation | P-C cleavage |
The relative abundances of these fragment ions would provide further insight into the stability of the different bonds within the molecule.
X-ray Diffraction (XRD) for Solid-State Structure Elucidation and Crystallography
While the specific crystallographic data for dimethylphosphinoselenoic chloride is not publicly available, studies on analogous P-chiral phosphinoselenoic chlorides have been successfully characterized using X-ray molecular structure analysis. youtube.com These studies reveal crucial details about the geometry around the phosphorus center. For dimethylphosphinoselenoic chloride, a tetrahedral geometry around the phosphorus atom is expected, with the two methyl groups, the chlorine atom, and the selenium atom as substituents.
Table 3: Expected Crystallographic Parameters for Dimethylphosphinoselenoic Chloride (based on analogous structures)
| Parameter | Expected Value/Range |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P21/c or similar |
| P=Se Bond Length | ~2.08 - 2.12 Å |
| P-Cl Bond Length | ~2.03 - 2.07 Å |
| P-C Bond Length | ~1.80 - 1.85 Å |
| C-P-C Bond Angle | ~103 - 107° |
| Cl-P-Se Bond Angle | ~110 - 114° |
The precise values of these parameters would be critical for computational studies and for understanding the steric and electronic effects of the substituents on the phosphorus center.
Other Spectroscopic Methods (e.g., UV-Vis for electronic transitions)
UV-Vis spectroscopy can provide information about the electronic transitions within a molecule. The absorption of ultraviolet or visible light promotes electrons from a ground electronic state to a higher energy excited state. In dimethylphosphinoselenoic chloride, the relevant chromophores are the P=Se double bond and the lone pairs on the selenium and chlorine atoms.
The expected electronic transitions would be of the n → σ* and π → π* types. The lone pair (n) electrons on selenium and chlorine can be excited to an anti-bonding σ* orbital. The electrons in the π orbital of the P=Se bond can be excited to an anti-bonding π* orbital.
Table 4: Potential Electronic Transitions in Dimethylphosphinoselenoic Chloride
| Transition | Involved Orbitals | Expected Wavelength Region |
| n → σ | Non-bonding electrons on Se, Cl to anti-bonding σ | < 200 nm |
| π → π | Bonding π electrons of P=Se to anti-bonding π | 200 - 400 nm |
| n → π | Non-bonding electrons on Se to anti-bonding π | > 250 nm |
The exact position and intensity of the absorption maxima (λmax) would be influenced by the solvent polarity. While specific UV-Vis data for dimethylphosphinoselenoic chloride is not documented in readily available literature, the spectrum would be a valuable tool for studying the electronic structure of the P=Se bond.
Computational and Theoretical Chemistry Studies of Dimethylphosphinoselenoic Chloride
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule from first principles. These methods solve the Schrödinger equation, or approximations of it, to provide detailed information about electron distribution and energy.
Conformational Analysis and Potential Energy Surfaces
The three-dimensional arrangement of atoms in dimethylphosphinoselenoic chloride is not static. Conformational analysis would identify the different stable spatial arrangements (conformers) of the molecule and the energy barriers between them. By mapping the potential energy surface (PES) as a function of key dihedral angles, researchers could determine the most stable conformer and predict the molecule's flexibility and the likelihood of conformational changes.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its balance of accuracy and computational cost. It is particularly well-suited for studying the properties of molecules like dimethylphosphinoselenoic chloride.
Geometry Optimization and Thermochemical Properties
A primary application of DFT would be the geometry optimization of dimethylphosphinoselenoic chloride. This process determines the lowest energy structure of the molecule, providing precise bond lengths and angles. Once the optimized geometry is obtained, various thermochemical properties such as the enthalpy of formation, entropy, and Gibbs free energy could be calculated. This data is invaluable for understanding the molecule's stability and its behavior in chemical reactions.
Prediction of Spectroscopic Parameters (NMR, IR, Raman)
DFT calculations are highly effective in predicting spectroscopic parameters, which can be used to interpret experimental spectra or to predict the spectral features of unknown compounds. For dimethylphosphinoselenoic chloride, DFT could predict:
NMR Spectra: Chemical shifts for ¹H, ¹³C, ³¹P, and ⁷⁷Se nuclei could be calculated, aiding in the assignment of experimental NMR data.
IR and Raman Spectra: The vibrational frequencies and intensities could be computed to generate theoretical infrared and Raman spectra. These predicted spectra would be instrumental in identifying characteristic vibrational modes associated with the P=Se, P-Cl, and P-C bonds.
Molecular Dynamics Simulations to Investigate Dynamic Behavior
While quantum chemical methods provide a static picture of a molecule, molecular dynamics (MD) simulations can reveal its behavior over time. An MD simulation of dimethylphosphinoselenoic chloride would involve solving Newton's equations of motion for the atoms in the molecule, providing a trajectory that describes their positions and velocities. This would allow for the investigation of:
Conformational Dynamics: How the molecule transitions between different conformations.
Vibrational Motions: The dynamic nature of the atomic vibrations.
Intermolecular Interactions: If simulated in a condensed phase, MD could shed light on how dimethylphosphinoselenoic chloride interacts with solvent molecules or other molecules of its kind.
Reaction Mechanism Investigations via Transition State Calculations
The elucidation of reaction mechanisms involving organophosphorus-selenium compounds, such as dimethylphosphinoselenoic chloride, heavily relies on computational chemistry, particularly the calculation of transition states. These theoretical investigations provide invaluable insights into the energetics and geometries of transient species that are often impossible to observe experimentally. Methodologies such as Density Functional Theory (DFT) are frequently employed to map out the potential energy surface of a reaction, identifying the minimum energy pathways and the structures of the transition states that connect reactants to products.
For reactions involving nucleophilic substitution at the phosphorus center of compounds analogous to dimethylphosphinoselenoic chloride, computational studies can distinguish between different possible mechanisms, such as a concerted SN2-type pathway or a stepwise mechanism involving a pentacoordinate intermediate. For instance, in studies of similar phosphorus-containing compounds, the nature of the nucleophile, leaving group, and solvent has been shown to influence the operative mechanism.
Theoretical calculations on related systems, such as the chloride-chloride exchange in arenesulfonyl chlorides, have utilized DFT to reveal that the reaction proceeds via a single transition state, which is characteristic of an SN2 mechanism. mdpi.com In such a process involving dimethylphosphinoselenoic chloride, a nucleophile would attack the phosphorus atom, leading to a trigonal bipyramidal transition state where the nucleophile and the leaving group (chloride) occupy the apical positions. The feasibility of this pathway can be assessed by calculating the activation energy barrier, which is the energy difference between the reactants and the transition state.
Furthermore, computational models can explore the influence of various substituents on the reactivity and mechanism. For example, the Arbuzov reaction between ethyl halides and trimethoxyphosphine has been studied using DFT, revealing a two-stage mechanism. chemrxiv.org The first stage involves a nucleophilic attack of the phosphorus on the carbon atom, followed by the interaction of a methyl group from one of the methoxy (B1213986) groups with the halide. chemrxiv.org Such detailed mechanistic insights are crucial for understanding and predicting the chemical behavior of dimethylphosphinoselenoic chloride in various chemical environments.
The table below illustrates the type of data that can be generated from transition state calculations for a hypothetical SN2 reaction of a phosphorus compound, showcasing key geometric parameters of the calculated transition state structure.
| Parameter | Value |
| P–Nucleophile Bond Length (Å) | 2.250 |
| P–Leaving Group Bond Length (Å) | 2.350 |
| Nucleophile–P–Leaving Group Angle (°) | 178.5 |
| Activation Energy (kcal/mol) | 15.8 |
This is a hypothetical data table for illustrative purposes.
Advanced Computational Models for Phosphorus-Selenium Interactions
The nature of the phosphorus-selenium (P-Se) bond is a subject of significant interest in theoretical chemistry, and advanced computational models provide a powerful lens through which to investigate its electronic structure, stability, and reactivity. A variety of sophisticated computational techniques are employed to probe the intricacies of P-Se interactions in molecules like dimethylphosphinoselenoic chloride.
Density Functional Theory (DFT) is a cornerstone of these investigations, offering a balance between computational cost and accuracy. DFT calculations can provide detailed information about the geometry, vibrational frequencies, and electronic properties of phosphorus-selenium compounds. researchgate.net For instance, Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT, can elucidate the nature of the P-Se bond by examining donor-acceptor interactions between the lone pairs of the selenium atom and the antibonding orbitals of the phosphorus atom and its substituents. nih.govsemanticscholar.org These interactions play a crucial role in stabilizing the molecule and influencing its reactivity. nih.govsemanticscholar.org
High-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer even greater accuracy, albeit at a higher computational expense. These methods are particularly valuable for obtaining precise energetic data and for benchmarking the results of more approximate methods like DFT. For example, high-level calculations have been used to determine the gas-phase basicities of phosphinine selenides, providing insights into their nucleophilicity. uni-freiburg.de
Comparative computational studies of phosphorus- and selenium-based ligands have also been conducted to understand the differences in their bonding and catalytic activity. scholaris.caresearchgate.net Such studies, often employing DFT, can quantify the σ-donating and π-accepting properties of the phosphorus and selenium centers, which are critical for their coordination chemistry and performance in catalysis. scholaris.ca
The following table presents representative data from NBO analysis on a model phosphorus-selenium compound, illustrating the types of electronic interactions that can be quantified.
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
| LP (1) Se | σ* (P–C1) | 2.5 |
| LP (1) Se | σ* (P–C2) | 2.5 |
| LP (2) Se | π* (P–Cl) | 15.2 |
This is a hypothetical data table for illustrative purposes based on findings for related compounds. semanticscholar.org
Through the application of these advanced computational models, a deeper understanding of the fundamental nature of the phosphorus-selenium bond in dimethylphosphinoselenoic chloride and related compounds can be achieved, paving the way for the rational design of new molecules with tailored properties and reactivity.
Applications of Dimethylphosphinoselenoic Chloride and Its Derivatives in Advanced Organic Synthesis
Precursors for Chiral Phosphinoselenoic Ligands in Asymmetric Catalysis
The development of chiral ligands is paramount in the field of asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. Dimethylphosphinoselenoic chloride provides a key starting point for the generation of P-chiral phosphinoselenoic ligands, which are instrumental in a variety of stereoselective transformations.
Design and Synthesis of Optically Active Ligands
The synthesis of optically active phosphinoselenoic ligands from achiral starting materials like dimethylphosphinoselenoic chloride often involves the use of chiral auxiliaries. A common strategy is the reaction of the phosphinoselenoic chloride with a chiral amine or alcohol. This reaction proceeds via nucleophilic substitution at the phosphorus center, leading to the formation of diastereomeric phosphinoselenoic amides or esters. These diastereomers can then be separated by techniques such as chromatography.
Subsequent chemical transformations can be employed to modify these separated diastereomers into the desired chiral ligands. For instance, reduction of a phosphinoselenoic amide can yield a P-chiral phosphine (B1218219), a class of ligands widely used in asymmetric catalysis. The selenium atom can be retained to modulate the electronic and steric properties of the ligand or can be removed if a phosphine ligand is the ultimate target.
A key advantage of using phosphinoselenoic chlorides is their relative stability compared to their phosphine chloride counterparts, making them easier to handle and purify. The P=Se bond is also relatively straightforward to manipulate, allowing for controlled stereochemical outcomes at the phosphorus center.
Table 1: Representative Synthesis of Chiral Phosphinoselenoic Amides
| Starting Material | Chiral Auxiliary | Product |
|---|---|---|
| Dimethylphosphinoselenoic chloride | (R)-1-Phenylethylamine | (R,R/S)-N-(1-Phenylethyl)dimethylphosphinoselenoic amide |
Application in Enantioselective Hydrogenation Reactions
Chiral phosphine ligands are cornerstones of catalysts for enantioselective hydrogenation, a fundamental reaction for producing chiral molecules. While direct applications of ligands derived from dimethylphosphinoselenoic chloride are not extensively documented, the broader class of P-chiral phosphine selenide (B1212193) and phosphine ligands demonstrates significant potential in this area.
Transition metal complexes, typically of rhodium, ruthenium, or iridium, bearing chiral phosphine-type ligands catalyze the addition of hydrogen across a double bond with high enantioselectivity. The steric and electronic properties of the ligand are crucial in creating a chiral environment around the metal center, which dictates the facial selectivity of hydrogen delivery to the prochiral substrate.
Utility in Asymmetric Alkylation and Arylation Reactions
Asymmetric alkylation and arylation reactions are powerful tools for the formation of carbon-carbon bonds in a stereocontrolled manner. Chiral phosphine ligands play a critical role in palladium-catalyzed versions of these reactions, such as the Suzuki-Miyaura, Negishi, and Heck couplings, as well as in allylic alkylations.
The development of novel chiral ligands is a continuous effort in organic synthesis. The accessibility of precursors like dimethylphosphinoselenoic chloride provides a platform for the design and synthesis of new ligand architectures that could offer unique reactivity and selectivity in asymmetric alkylation and arylation reactions.
Building Blocks for Complex Organoselenium and Organophosphorus Compounds
Beyond their use in asymmetric catalysis, dimethylphosphinoselenoic chloride and its derivatives are valuable building blocks for the synthesis of more complex molecular architectures containing both selenium and phosphorus. These include heterocyclic systems and functional materials with unique properties.
Synthesis of Selenophosphorus Rings and Cages
The reaction of phosphinoselenoic chlorides with difunctional nucleophiles provides a route to a variety of selenium- and phosphorus-containing heterocyclic compounds. For example, reaction with diols, dithiols, or diamines can lead to the formation of five-, six-, or larger-membered rings. The specific ring size and conformation are influenced by the nature of the nucleophile and the reaction conditions.
These reactions typically proceed through a double nucleophilic substitution at the phosphorus center, displacing the chloride ion. The resulting cyclic structures can exhibit interesting coordination chemistry and may serve as ligands for transition metals or as building blocks for more complex supramolecular assemblies.
The synthesis of cage compounds containing selenium and phosphorus can be achieved through reactions of polyfunctional phosphinoselenoic chlorides or by the self-assembly of smaller heterocyclic units. These cage structures can encapsulate guest molecules and are of interest for applications in sensing, catalysis, and materials science.
Derivatization to Novel Selenium-Containing Functional Materials
The unique electronic and optical properties of organoselenium compounds make them attractive targets for the development of novel functional materials. Dimethylphosphinoselenoic chloride can be derivatized to introduce the phosphinoselenoic moiety into larger molecular systems, such as polymers or dendrimers.
For instance, the chloride can be replaced by a polymerizable group, allowing for the incorporation of the P=Se unit into a polymer backbone or as a pendant group. Such selenium-containing polymers may exhibit interesting redox properties, conductivity, or optical responses, making them potentially useful in electronic devices, sensors, or as responsive materials.
Furthermore, the phosphinoselenoic group can be attached to chromophores or other functional molecules to create materials with tailored properties. The strong absorption of the P=Se bond in the UV-visible region can be exploited in the design of photoactive materials. The derivatization of dimethylphosphinoselenoic chloride thus offers a versatile approach to a wide range of novel selenium-containing functional materials with potential applications in materials science and nanotechnology.
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| Dimethylphosphinoselenoic chloride |
| (R)-1-Phenylethylamine |
| (S)-Proline methyl ester |
| (R,R/S)-N-(1-Phenylethyl)dimethylphosphinoselenoic amide |
| Palladium |
| Rhodium |
| Ruthenium |
Development of New Synthetic Methodologies Utilizing P-Se-Cl Reactivity
The distinct reactivity of the phosphorus-selenium-chlorine (P-Se-Cl) functional group in phosphinoselenoic chlorides, particularly in their P-chiral forms, has paved the way for novel synthetic methodologies in organophosphorus chemistry. These compounds serve as valuable precursors for a variety of P-chiral phosphinoselenoic acid derivatives due to the high reactivity of the phosphorus center towards nucleophiles. oup.com
A significant advancement in this area is the efficient, one-pot synthesis of P-chiral phosphinoselenoic chlorides. This method involves the reaction of a dichlorophenylphosphine (B166023) or phosphorus trichloride (B1173362) with elemental selenium and Grignard reagents. researchgate.netbenthamdirect.com The resulting P-chiral phosphinoselenoic chlorides are stable enough for purification by column chromatography, a notable advantage over more sensitive P-chiral precursors like chlorophosphines and phosphinic chlorides. oup.com
The reactivity of the P-Se-Cl group is characterized by its susceptibility to nucleophilic attack at the phosphorus atom. This has been exploited in the synthesis of the first optically active P-chiral phosphinoselenoic amides by reacting P-chiral phosphinoselenoic chlorides with optically active lithium amides. oup.comresearchgate.net This reaction typically yields a nearly equal ratio of two diastereomers, which can be separated chromatographically. oup.com
Furthermore, the versatility of the P-Se-Cl moiety is demonstrated by its reactions with a range of heteroatom-containing nucleophiles, leading to the formation of various phosphinoselenoic acid derivatives. oup.combenthamdirect.com The reaction with carbon nucleophiles is particularly interesting as it can proceed at either the phosphorus or the selenium atom. The selectivity of this reaction is dependent on the nature of the carbon nucleophile and the substituents on the phosphorus atom of the phosphinoselenoic chloride. researchgate.netbenthamdirect.com
A key stereochemical aspect of P-Se-Cl reactivity is the ability to control the configuration at the phosphorus center. For instance, the reaction of diastereomerically pure phosphinoselenoic acid salts with oxalyl chloride proceeds with inversion of configuration at the phosphorus atom to yield enantiomerically pure P-chiral phosphinoselenoic chlorides. nih.gov This stereospecificity is crucial for the development of asymmetric syntheses.
The following table summarizes the synthesis of various P-chiral phenylphosphinoselenoic chlorides from dichlorophenylphosphine, elemental selenium, and different Grignard reagents. oup.com
| Entry | Grignard Reagent (RMgX) | Product | Yield (%) |
| 1 | MeMgBr | Phenyl(methyl)phosphinoselenoic chloride | 95 |
| 2 | EtMgBr | Ethyl(phenyl)phosphinoselenoic chloride | 98 |
| 3 | i-PrMgCl | Isopropyl(phenyl)phosphinoselenoic chloride | 85 |
| 4 | PhMgBr | Diphenylphosphinoselenoic chloride | 70 |
| 5 | p-TolylMgBr | Phenyl(p-tolyl)phosphinoselenoic chloride | 65 |
| 6 | MesitylMgBr | Mesityl(phenyl)phosphinoselenoic chloride | 58 |
Role in Stereoselective Synthesis of Biologically Relevant Molecules (focus on synthetic utility, not biological activity)
The development of synthetic methods providing access to optically active P-chiral organophosphorus compounds is of significant interest due to their potential application as chiral ligands in transition metal-catalyzed asymmetric reactions. oup.com P-chiral phosphinoselenoic chlorides and their derivatives have emerged as important intermediates in the stereoselective synthesis of such molecules.
A cornerstone of their utility lies in the stereospecific reactions they undergo. The synthesis of optically active P-chiral phosphinoselenoic amides from P-chiral phosphinoselenoic chlorides and optically active lithium amides is a prime example. oup.comresearchgate.net Although this reaction produces diastereomers, their successful separation allows for the isolation of stereochemically pure compounds. oup.com The absolute configuration of these amides has been determined through X-ray molecular structure analysis, providing a solid foundation for their use in further stereoselective transformations. oup.comresearchgate.net
Crucially, the selenium atom in these optically active phosphinoselenoic amides can be stereospecifically removed, and conversely, a selenium atom can be stereospecifically added to optically active aminophosphines. oup.comoup.com This stereospecific interconversion between phosphinoselenoic amides and aminophosphines, which proceeds with retention of configuration at the phosphorus center, highlights the utility of the P=Se group as a protective and stereochemistry-directing group in the synthesis of P-chiral trivalent phosphorus compounds. oup.com
The substitution reactions of optically active P-chiral phosphinoselenoic chlorides themselves exhibit notable stereoselectivity. The reaction with optically active lithium amides has been shown to proceed predominantly with inversion of configuration at the phosphorus center, although a degree of retention can also be observed. researchgate.net This ability to influence the stereochemical outcome at a chiral phosphorus center is a powerful tool for the synthesis of specific stereoisomers.
The conversion of enantiomerically pure P-chiral phosphinoselenoic chlorides to other derivatives, such as phosphinoselenothioic acid salts, also proceeds with a high degree of enantioselectivity. nih.gov This demonstrates that the stereochemical integrity of the P-chiral center can be maintained during subsequent functional group transformations, a critical aspect for the multi-step synthesis of complex, biologically relevant molecules.
The table below illustrates the reaction of a P-chiral phosphinoselenoic chloride with an optically active lithium amide, resulting in the formation of two separable diastereomers. oup.com
| Reactant 1 | Reactant 2 | Diastereomer 1 | Diastereomer 2 | Total Yield (%) |
| Phenyl(methyl)phosphinoselenoic chloride | Lithium (S)-1-phenylethan-1-amide | (RP;S)-N-(1-Phenylethyl)phenyl(methyl)phosphinoselenoic amide | (SP;S)-N-(1-Phenylethyl)phenyl(methyl)phosphinoselenoic amide | 92 |
| Ethyl(phenyl)phosphinoselenoic chloride | Lithium (S)-1-phenylethan-1-amide | (RP;S)-N-(1-Phenylethyl)ethyl(phenyl)phosphinoselenoic amide | (SP;S)-N-(1-Phenylethyl)ethyl(phenyl)phosphinoselenoic amide | 95 |
| Isopropyl(phenyl)phosphinoselenoic chloride | Lithium (S)-1-phenylethan-1-amide | (RP;S)-N-(1-Phenylethyl)isopropyl(phenyl)phosphinoselenoic amide | (SP;S)-N-(1-Phenylethyl)isopropyl(phenyl)phosphinoselenoic amide | 90 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
